

## **Enpp-1-IN-5: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Enpp-1-IN-5**, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its use in research settings.

## **Chemical Properties**

**Enpp-1-IN-5** is a small molecule inhibitor with the CAS number 2230916-95-5. Its chemical and physical properties are summarized in the table below for easy reference.



| Property          | Value                                                                                                                                          | Refer |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-------|
| CAS Number        | 2230916-95-5                                                                                                                                   |       |
| Molecular Formula | C17H28N2O7                                                                                                                                     | •     |
| Molecular Weight  | 410.49 g/mol                                                                                                                                   | •     |
| IUPAC Name        | 2-amino-6,7-dimethoxy-4-[4-[2-<br>(sulfamoylamino)ethyl]piperidin<br>-1-yl]quinazoline                                                         |       |
| Appearance        | White to off-white solid powder                                                                                                                | •     |
| Solubility        | Soluble in DMSO. For in vivo use, formulations in PEG300, Tween-80, and saline, or in SBE-β-CD and saline, or in corn oil have been described. |       |
| Storage           | Store at -20°C for the solid and for solutions in DMSO.                                                                                        | -     |

## **Mechanism of Action and Signaling Pathway**

**Enpp-1-IN-5** is a potent and selective inhibitor of ENPP1. ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular nucleotides, most notably cyclic GMP-AMP (cGAMP). cGAMP is a key second messenger in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) signaling pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response.

By inhibiting ENPP1, **Enpp-1-IN-5** prevents the degradation of extracellular cGAMP. This leads to an accumulation of cGAMP, which can then activate the STING pathway in neighboring immune cells. Activation of STING initiates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, thereby mounting an anti-tumor or anti-viral immune response. This mechanism of action makes **Enpp-1-IN-5** a promising candidate for investigation in immuno-oncology and infectious diseases.





Click to download full resolution via product page

Mechanism of action of **Enpp-1-IN-5** in the cGAS-STING pathway.

## **Experimental Protocols**

The following are generalized experimental protocols derived from publicly available information, including patent literature. Researchers should adapt these protocols to their specific experimental needs and cell/animal models.

### **In Vitro ENPP1 Inhibition Assay**

A common method to assess the inhibitory activity of compounds like **Enpp-1-IN-5** is a cell-free enzymatic assay.

#### Methodology:

- Reagents: Recombinant human ENPP1, a suitable substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate, pNP-TMP), and Enpp-1-IN-5 at various concentrations.
- Procedure:



- Incubate recombinant ENPP1 with varying concentrations of Enpp-1-IN-5 in an appropriate buffer.
- Initiate the enzymatic reaction by adding the substrate.
- Monitor the hydrolysis of the substrate over time by measuring the absorbance of the product (e.g., p-nitrophenol) at a specific wavelength.
- Data Analysis: Calculate the rate of reaction at each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

### **Cell-Based cGAMP Hydrolysis Assay**

This assay measures the ability of an inhibitor to prevent the degradation of extracellular cGAMP by cells expressing ENPP1.

#### Methodology:

- Cell Culture: Use a cell line that endogenously expresses high levels of ENPP1 or has been engineered to overexpress it.
- Procedure:
  - Plate the cells and allow them to adhere.
  - Pre-incubate the cells with different concentrations of Enpp-1-IN-5.
  - Add a known concentration of cGAMP to the cell culture medium.
  - After a set incubation period, collect the supernatant.
- Quantification: Measure the amount of remaining cGAMP in the supernatant using methods such as LC-MS/MS.
- Data Analysis: Calculate the percentage of cGAMP protection at each concentration of Enpp-1-IN-5 and determine the IC50 value.





General Workflow for In Vitro cGAMP Hydrolysis Assay

Click to download full resolution via product page

Generalized workflow for an in vitro cGAMP hydrolysis assay.



### In Vivo Efficacy Studies

In vivo studies are crucial to evaluate the therapeutic potential of **Enpp-1-IN-5**. The following provides a general framework for a tumor model study.

#### Methodology:

- Animal Model: Utilize a syngeneic tumor model in immunocompetent mice (e.g., CT26 colorectal carcinoma or 4T1 breast cancer models).
- Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
- Treatment: Once tumors are established, randomize the mice into treatment and control
  groups. Administer Enpp-1-IN-5 via an appropriate route (e.g., oral gavage) at a
  predetermined dose and schedule. The vehicle used for the control group should match the
  formulation of the drug.
- Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the animals.
- Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration). Spleens and lymph nodes can also be collected for immunological analysis (e.g., flow cytometry).
- Data Analysis: Compare tumor growth curves between the treatment and control groups.
   Analyze immunological parameters to assess the effect of Enpp-1-IN-5 on the tumor microenvironment.

## **Quantitative Data**

The following table summarizes available quantitative data for **Enpp-1-IN-5** and other relevant ENPP1 inhibitors for comparative purposes.



| Compound        | Target | Assay               | IC50 / Ki        | Reference |
|-----------------|--------|---------------------|------------------|-----------|
| Enpp-1-IN-5     | ENPP1  | Not specified       | Potent inhibitor |           |
| Enpp-1-IN-19    | ENPP1  | cGAMP<br>hydrolysis | IC50 = 68 nM     | _         |
| Enpp-1-IN-13    | ENPP1  | Not specified       | IC50 = 1.29 μM   |           |
| Enpp-1-IN-12    | ENPP1  | Not specified       | Ki = 41 nM       |           |
| ENPP1 Inhibitor | ENPP1  | Cell-free assay     | IC50 = 0.26 μM   | _         |

Note: "Potent inhibitor" for **Enpp-1-IN-5** is stated in the search results, but a specific IC50 value was not found in the provided snippets. The other compounds are listed to provide a context of the potency of known ENPP1 inhibitors.

### Conclusion

**Enpp-1-IN-5** is a valuable research tool for investigating the role of the cGAS-STING pathway in various physiological and pathological processes. Its ability to potentiate the innate immune response through the inhibition of ENPP1 makes it a compound of significant interest for the development of novel therapeutics in oncology and infectious diseases. The information and protocols provided in this guide are intended to facilitate further research and drug development efforts centered on this promising molecule.

To cite this document: BenchChem. [Enpp-1-IN-5: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12424061#enpp-1-in-5-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com